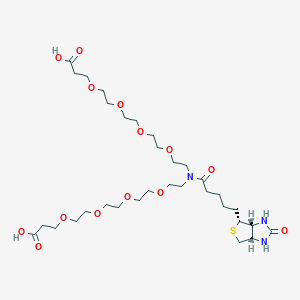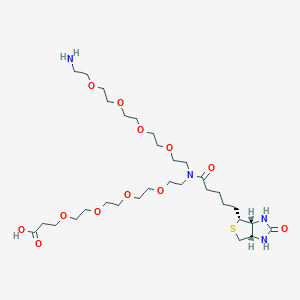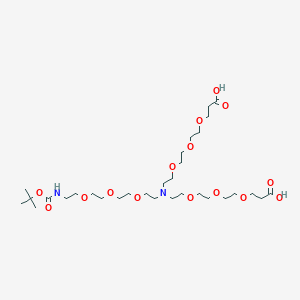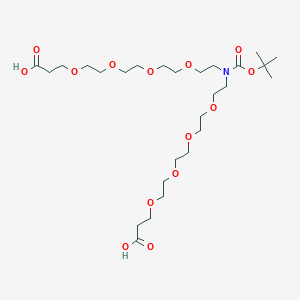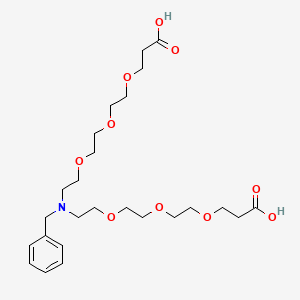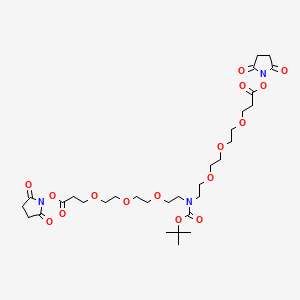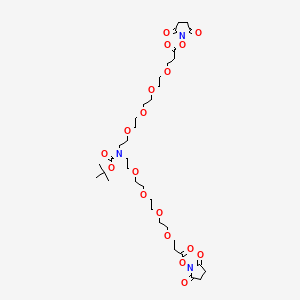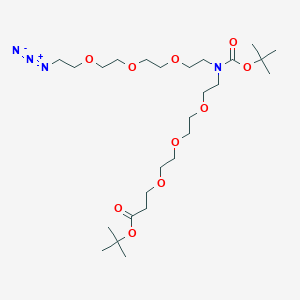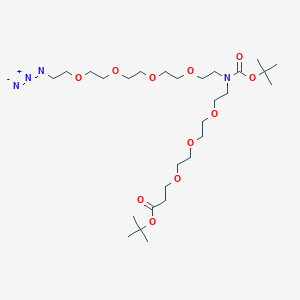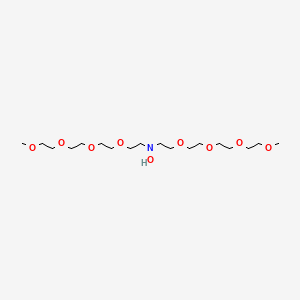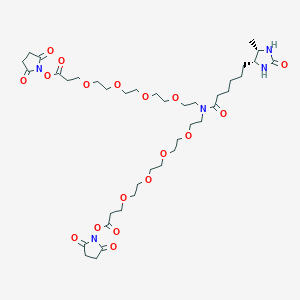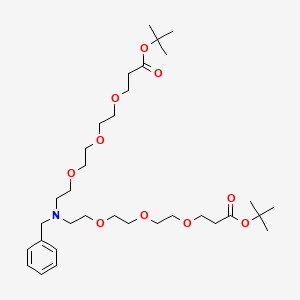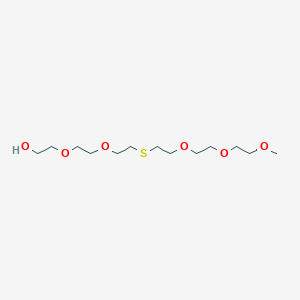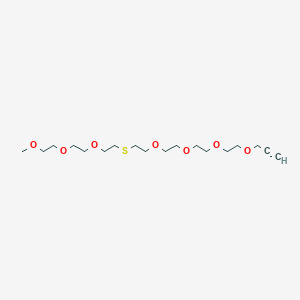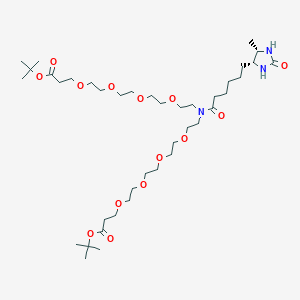
N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a PEG-based linker compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed for targeted protein degradation, which is a promising approach for the development of targeted therapy drugs .
准备方法
Synthetic Routes and Reaction Conditions
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is synthesized by linking desthiobiotin, a modified form of biotin, with PEG (polyethylene glycol) chains that are terminated with t-butyl protected carboxyl groups. The t-butyl groups can be deprotected under acidic conditions .
Industrial Production Methods
The compound is typically produced in reagent grade for research purposes. It is available in various quantities and is shipped under ambient temperature conditions .
化学反应分析
Types of Reactions
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) primarily undergoes deprotection reactions where the t-butyl groups are removed under acidic conditions. This deprotection allows the carboxyl groups to participate in further chemical reactions .
Common Reagents and Conditions
Deprotection: Acidic conditions are used to remove the t-butyl protecting groups.
Linking Reactions: The free carboxyl groups can then be used to link with other molecules, such as in the synthesis of PROTACs.
Major Products Formed
The major products formed from these reactions are the deprotected forms of the compound, which can then be used in further synthetic applications .
科学研究应用
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is widely used in scientific research, particularly in the development of PROTACs
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies.
Industry: Utilized in the production of research-grade chemicals and reagents .
作用机制
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
Similar Compounds
Biotin-PEG4-t-butyl ester: Similar in structure but contains biotin instead of desthiobiotin.
PEG4-t-butyl ester: Lacks the biotin or desthiobiotin moiety.
Desthiobiotin-PEG4: Similar but without the t-butyl protecting groups .
Uniqueness
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is unique due to its combination of desthiobiotin and PEG chains with t-butyl protected carboxyl groups. This structure allows it to be used specifically in the synthesis of PROTACs, providing a versatile tool for targeted protein degradation .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47)/t33-,34+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUELEIRDQBMWBK-SZAHLOSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75N3O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
